Chemical structure and properties of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
Chemical structure and properties of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
Executive Summary & Compound Profile
1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a tricyclic heteroaromatic compound serving as a "privileged scaffold" in medicinal chemistry. It represents the electrophilic, activated form of the pyridazino[4,5-b]indole system, specifically functionalized to enable rapid diversification at the C1 position via Nucleophilic Aromatic Substitution (
This core is structurally significant because it mimics the adenosine triphosphate (ATP) purine ring system, making it a potent template for kinase inhibitors (e.g., DYRK1A, CK2) and a high-affinity ligand for the Translocator Protein (TSPO/PBR), notably as a precursor to the neuroprotective agent SSR180575.
Physiochemical Profile
| Parameter | Data / Descriptor |
| IUPAC Name | 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole |
| Molecular Formula | C₁₆H₁₀ClN₃ |
| Molecular Weight | 279.72 g/mol |
| Core Geometry | Planar tricyclic system (Indole fused to Pyridazine) |
| Key Substituents | C1: Chlorine (Reactive Electrophile); C4: Phenyl (Lipophilic Anchor) |
| Solubility | Low in water; Soluble in DMSO, DMF, hot Dioxane |
| Reactivity Class | Imidoyl Chloride (susceptible to nucleophilic attack) |
| Primary Application | Intermediate for TSPO ligands and Kinase Inhibitors |
Synthesis & Production Architecture
The synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a convergent pathway that hinges on the construction of the central pyridazine ring followed by activation. The critical quality attribute (CQA) in this workflow is the complete aromatization of the pyridazine ring during the chlorination step.
Mechanistic Pathway[1][2][5]
-
Acylation: Friedel-Crafts acylation of ethyl indole-2-carboxylate at the C3 position using benzoyl chloride introduces the C4-phenyl moiety.
-
Cyclocondensation: Hydrazinolysis of the ketone intermediate closes the pyridazine ring, yielding the 1-oxo (lactam) tautomer.
-
Aromatization/Chlorination: Treatment with phosphorus oxychloride (
) converts the lactam carbonyl into the imidoyl chloride (the target molecule), driving the system to full aromaticity.
Visualization: Synthetic Workflow
Caption: Step-wise synthetic conversion from indole precursor to the activated 1-chloro scaffold.
Reactivity & Derivatization Strategy
The utility of this compound lies in the lability of the C1-chlorine atom. In the pyridazino[4,5-b]indole system, the C1 position is electron-deficient due to the inductive effect of the adjacent nitrogen atoms, making it highly susceptible to
The "Displacement" Protocol
Researchers utilize this scaffold to generate libraries of bioactive compounds by displacing the chlorine with amines, alkoxides, or thiols.
-
Kinase Inhibition Design: Displacement with diamines (e.g., ethylene diamine) often yields compounds that can form hydrogen bonds with the hinge region of kinases like DYRK1A.
-
TSPO Ligand Design: Displacement with acetamides or specific amino-esters creates ligands that bind to the mitochondrial Translocator Protein (18 kDa), useful for neuroinflammation imaging.
Visualization: Derivatization Logic
Caption: Divergent synthesis pathways utilizing the C1-Chloro handle for functionalization.
Experimental Protocols
Protocol A: Synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
Note: This protocol assumes the starting material 4-phenyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one is already available or synthesized via standard hydrazinolysis.
Reagents:
-
4-phenyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one (1.0 eq)
-
Phosphorus oxychloride (
) (Excess, acting as solvent/reagent) -
N,N-Dimethylaniline (Catalytic amount, optional base)
Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1.0 g of the oxo-intermediate.
-
Addition: Carefully add 10 mL of
. Caution: Exothermic reaction. Perform in a fume hood. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) until the starting material spot disappears.
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring to decompose excess
. -
Neutralization: Neutralize the aqueous suspension with saturated
solution or until pH ~8. -
Isolation: Filter the resulting precipitate. Wash the solid extensively with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from Ethanol or DMF/Water to obtain the target 1-chloro compound as yellow/orange needles.
Validation Criteria:
-
Melting Point: >250°C (Decomposition).
-
Mass Spec: Presence of M+ and M+2 peaks (3:1 ratio) indicating chlorine isotope pattern.
Pharmacological Context & Applications
Translocator Protein (TSPO) Modulation
The 4-phenyl-pyridazino[4,5-b]indole scaffold is the core structure for SSR180575 , a high-affinity TSPO ligand. The 1-chloro derivative described here is the direct precursor.
-
Mechanism: TSPO ligands modulate cholesterol transport into mitochondria, influencing steroidogenesis (neurosteroid production).
-
Therapeutic Potential: Neuroprotection in peripheral neuropathy and anxiety disorders.
Kinase Inhibition (DYRK1A / CLK1)
Derivatives synthesized from this chloride (specifically via amination at C1) have shown nanomolar affinity for DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).
-
Relevance: DYRK1A is overexpressed in Down syndrome and implicated in Alzheimer's disease pathology (Tau phosphorylation).
-
Structural Insight: The planar tricyclic system intercalates into the ATP-binding pocket, while the phenyl group at C4 provides hydrophobic interactions within the gatekeeper region.
References
-
Ferzaz, B., et al. (2002).[1] "SSR180575, a Peripheral Benzodiazepine Receptor Ligand, Promotes Neuronal Survival and Repair."[1][2] Journal of Pharmacology and Experimental Therapeutics, 301(3), 1067-1078.[1]
-
Logé, C., et al. (2014). "Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040.[3]
-
Farghaly, A.R. (2023).[4][5] "Synthetic strategies of pyridazino[4,5-b]indoles." Arkivoc, 2023(i), 202211949.[5]
-
Wadhwa, P., et al. (2013). "Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry, 21(7), 1857-1864.
Sources
- 1. SSR180575 (7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide), a peripheral benzodiazepine receptor ligand, promotes neuronal survival and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
